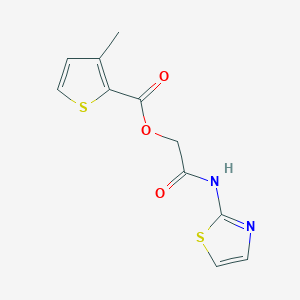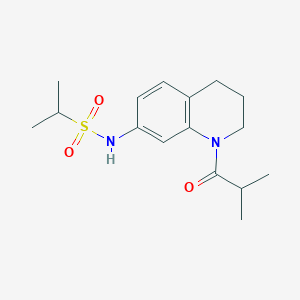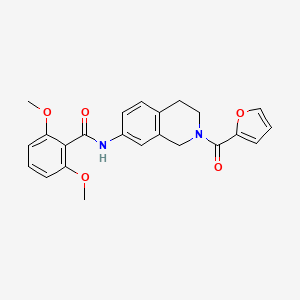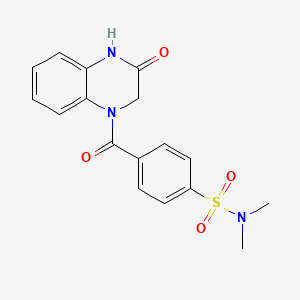
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of intermediates and the use of various reagents. For example, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involves inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Another synthesis method reported is a one-pot, three-component reaction involving an isocyanide, barbituric acid, and a salicylaldehyde to construct a benzopyran ring and an amide group in a single synthetic step . These methods highlight the versatility of synthetic approaches in creating complex molecules with pyrimidine cores.
Molecular Structure Analysis
The molecular structure of synthesized compounds is characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and single-crystal X-ray diffraction . The crystal structures often exhibit hydrogen bonding interactions, which are crucial for the stabilization of the crystal lattice. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide crystallizes in the monoclinic system with specific hydrogen bond interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular orbital analysis. A smaller HOMO/LUMO energy gap indicates higher reactivity, which is consistent with the observed biological activities . The compounds engage in various chemical reactions, such as acylation, which can lead to different products depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of dimethoxyphenyl groups, for example, can influence the solubility and electronic properties of the molecule . The biological activities of these compounds, such as enzyme inhibition, are also a direct result of their chemical properties. N-((4-acetylphenyl)carbamothioyl)pivalamide shows significant enzyme inhibition activity, which is a testament to its chemical reactivity .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Research has explored the synthesis of related pyrimidinone and triazinone compounds, demonstrating their potential antimicrobial activities. These studies involve complex chemical reactions to synthesize new compounds and test their effectiveness against various microbes. This indicates a potential application of similar compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anti-inflammatory and Analgesic Agents
- Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties. This suggests that related chemical compounds could be valuable in the development of new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Aromatic Polyamides and Polyimides
- The synthesis and characterization of new aromatic polyamides and polyimides containing specific chemical units have been explored for their enhanced thermal stability and excellent solubility. This research suggests applications in materials science, particularly in developing high-performance polymers with specific thermal and solubility properties (Choi & Jung, 2004).
Hyperbranched Aromatic Polyimides
- Studies on the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors have shown these compounds' potential in creating materials with unique properties, such as solubility in common organic solvents and high molecular weight. This research area opens up possibilities for developing new polymeric materials (Yamanaka, Jikei, & Kakimoto, 2000).
Electrochromic Properties
- Novel aromatic polyamides with pendant groups have been synthesized and evaluated for their electrochromic properties. This indicates potential applications in developing electrochromic devices and materials that change color upon electrical stimulation, useful in various display technologies (Chang & Liou, 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde to form the corresponding chalcone. The chalcone is then reacted with urea in the presence of a catalyst to form the desired pyrimidine derivative.", "Starting Materials": [ "3-acetylbenzoic acid", "3,4-dimethoxybenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-acetylbenzoic acid with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with urea in the presence of a catalyst, such as ammonium acetate or sodium acetate, to form the desired pyrimidine derivative.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
887884-83-5 |
Formule moléculaire |
C21H19N3O6 |
Poids moléculaire |
409.398 |
Nom IUPAC |
N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H19N3O6/c1-12(25)13-5-4-6-14(9-13)23-19(26)16-11-22-21(28)24(20(16)27)15-7-8-17(29-2)18(10-15)30-3/h4-11H,1-3H3,(H,22,28)(H,23,26) |
Clé InChI |
BAJBLUOLGLLDPF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)
![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)
